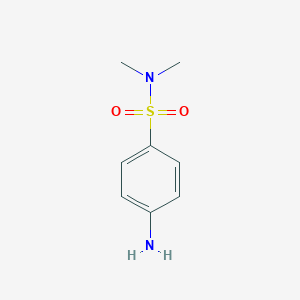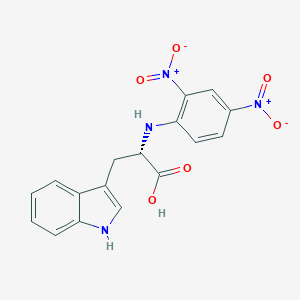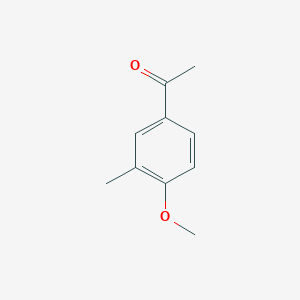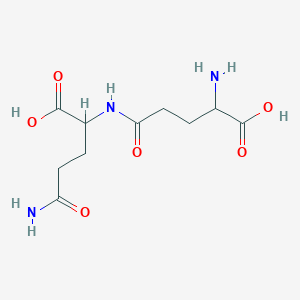
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate is a chemical compound with the molecular formula C22H42O4 and a molecular weight of 370.57 g/mol . This compound is a derivative of 9-octadecenoic acid, commonly known as oleic acid, which is a monounsaturated fatty acid. The esterification with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol introduces additional ethoxy groups, enhancing its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate typically involves the esterification of 9-octadecenoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The double bond in the 9-octadecenoic acid moiety can undergo oxidation reactions, leading to the formation of epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted ethoxy derivatives.
Applications De Recherche Scientifique
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate involves its interaction with lipid bilayers and proteins. The compound can integrate into cell membranes, altering their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester:
9-Octadecenoic acid (Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has a similar ester linkage but with a different alcohol component.
Uniqueness
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic properties and high reactivity.
Propriétés
Numéro CAS |
10233-14-4 |
|---|---|
Formule moléculaire |
C24H46O5 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h9-10,25H,2-8,11-23H2,1H3/b10-9- |
Clé InChI |
RMLRKDHXZUVGCH-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Key on ui other cas no. |
10233-14-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


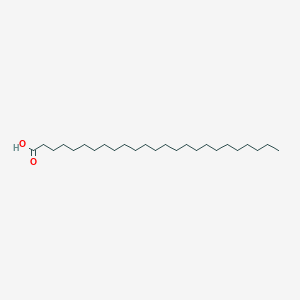
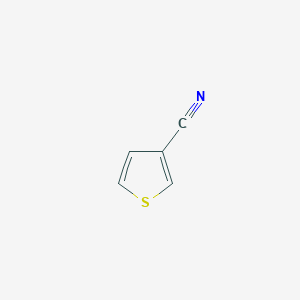
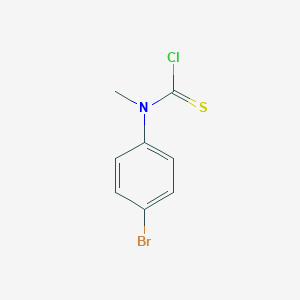

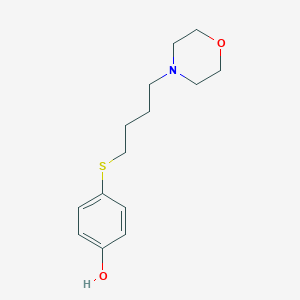
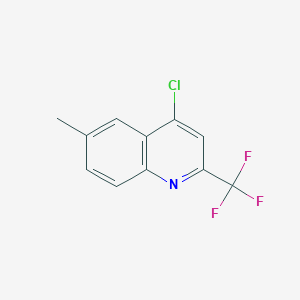
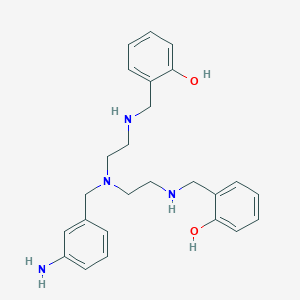
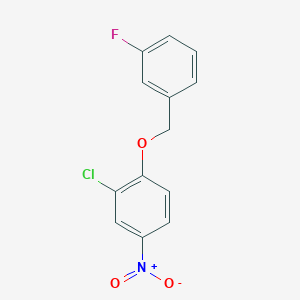
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
